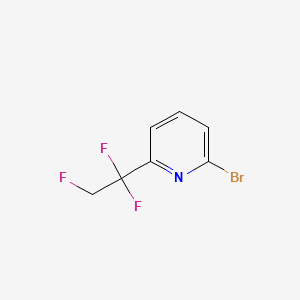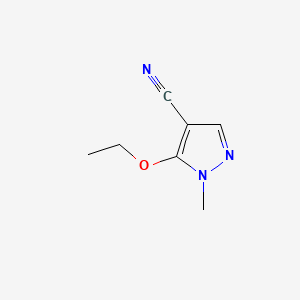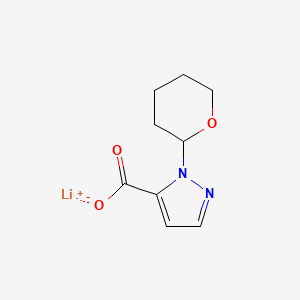
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate is a compound that combines lithium ions with a pyrazole derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium ions and the unique structure of the pyrazole ring contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under controlled temperature and pH conditions to ensure the formation of the desired product.
Starting Materials: 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid, lithium hydroxide or lithium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Controlled temperature (typically around room temperature) and pH.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the oxan-2-yl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to the presence of lithium ions.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ions can modulate neurotransmitter release and signal transduction pathways, which is particularly relevant in the context of neurological disorders. The pyrazole ring may interact with various enzymes and receptors, contributing to its biological activities.
類似化合物との比較
Similar Compounds
Lithium pyrazole-5-carboxylate: Similar structure but lacks the oxan-2-yl moiety.
Sodium 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains sodium instead of lithium.
Potassium 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains potassium instead of lithium.
Uniqueness
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate is unique due to the presence of lithium ions, which impart specific properties related to neurological effects and potential therapeutic applications
特性
CAS番号 |
2913279-81-7 |
|---|---|
分子式 |
C9H11LiN2O3 |
分子量 |
202.2 g/mol |
IUPAC名 |
lithium;2-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3.Li/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8;/h4-5,8H,1-3,6H2,(H,12,13);/q;+1/p-1 |
InChIキー |
UFUWDVAIFONJLX-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CCOC(C1)N2C(=CC=N2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


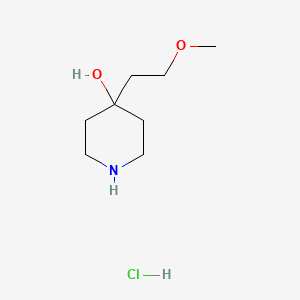
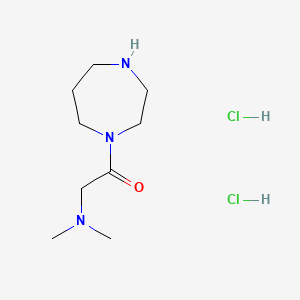
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
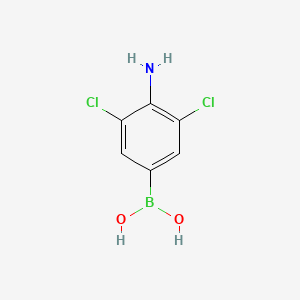
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
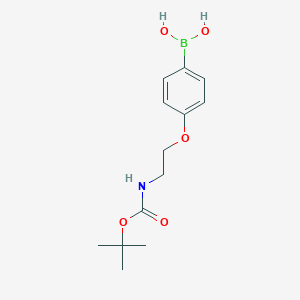
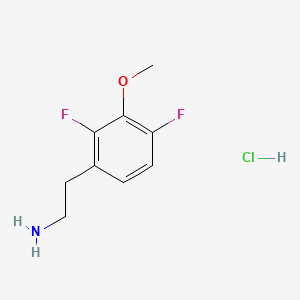

![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
